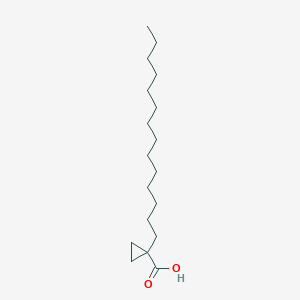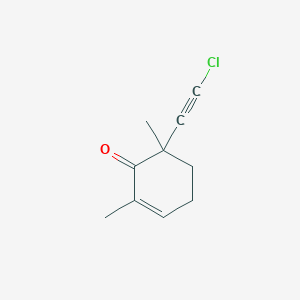
6-(2-Chloroethynyl)-2,6-dimethylcyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Chloroethynyl)-2,6-dimethylcyclohex-2-en-1-one is an organic compound characterized by its unique structure, which includes a chloroethynyl group attached to a cyclohexenone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chloroethynyl)-2,6-dimethylcyclohex-2-en-1-one typically involves the introduction of a chloroethynyl group to a cyclohexenone derivative. One common method is the reaction of 2,6-dimethylcyclohex-2-en-1-one with a chloroethyne derivative under specific conditions. The reaction may require the presence of a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Chloroethynyl)-2,6-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chloroethynyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Addition Reactions: The double bond in the cyclohexenone ring can undergo addition reactions with various reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents replacing the chloroethynyl group.
Applications De Recherche Scientifique
6-(2-Chloroethynyl)-2,6-dimethylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(2-Chloroethynyl)-2,6-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The chloroethynyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroethynylcyclohexanone: Similar structure but lacks the dimethyl groups.
2,6-Dimethylcyclohex-2-en-1-one: Lacks the chloroethynyl group.
Chloroethynylbenzene: Contains a chloroethynyl group but attached to a benzene ring instead of a cyclohexenone ring.
Uniqueness
6-(2-Chloroethynyl)-2,6-dimethylcyclohex-2-en-1-one is unique due to the combination of its chloroethynyl group and the dimethyl-substituted cyclohexenone ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.
Propriétés
Numéro CAS |
73843-29-5 |
|---|---|
Formule moléculaire |
C10H11ClO |
Poids moléculaire |
182.64 g/mol |
Nom IUPAC |
6-(2-chloroethynyl)-2,6-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H11ClO/c1-8-4-3-5-10(2,6-7-11)9(8)12/h4H,3,5H2,1-2H3 |
Clé InChI |
OIXXOMFMRXYBSP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCCC(C1=O)(C)C#CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


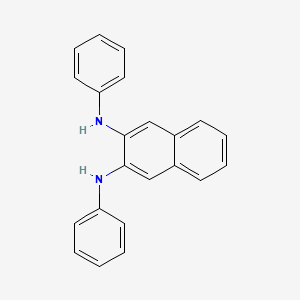
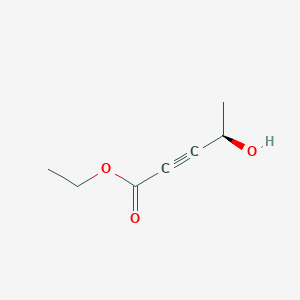
![Trimethoxy[(pentafluorophenoxy)methyl]silane](/img/structure/B14466865.png)
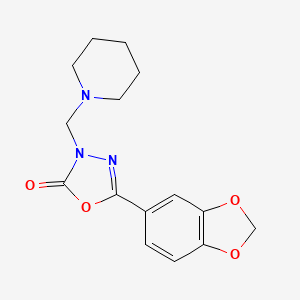

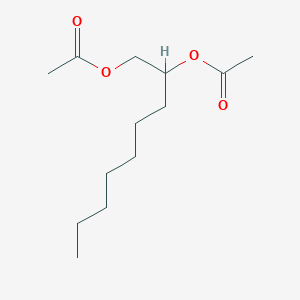
![(Bicyclo[3.1.0]hexan-6-ylidene)acetonitrile](/img/structure/B14466877.png)
![{2-[(Butan-2-yl)oxy]ethenyl}benzene](/img/structure/B14466878.png)
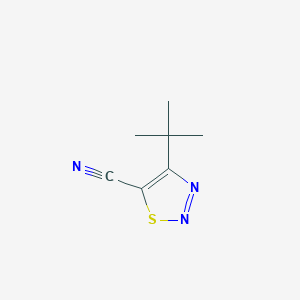
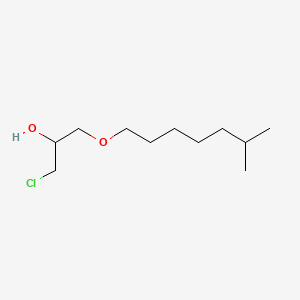
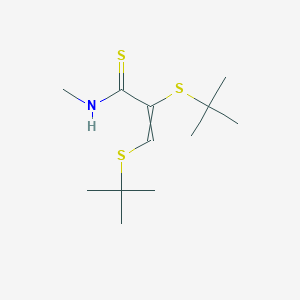
![methyl 3-[(1S,2S)-2-methoxycyclohexyl]propanoate](/img/structure/B14466901.png)

